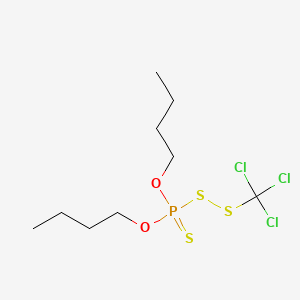
1,1'-Iminobis(3-(cyclohexyloxy)-2-propanol)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-Iminobis(3-(cyclohexyloxy)-2-propanol) is a chemical compound known for its unique structure and properties It is characterized by the presence of an imine group (C=N) and two cyclohexyloxy groups attached to a propanol backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Iminobis(3-(cyclohexyloxy)-2-propanol) typically involves the reaction of cyclohexanol with an appropriate imine precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the imine bond. The reaction conditions, including temperature, pressure, and solvent, are optimized to achieve high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of 1,1’-Iminobis(3-(cyclohexyloxy)-2-propanol) may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. Industrial production methods often incorporate advanced techniques such as distillation, crystallization, and chromatography to purify the final product.
化学反応の分析
Types of Reactions
1,1’-Iminobis(3-(cyclohexyloxy)-2-propanol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The cyclohexyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction may produce amine derivatives.
科学的研究の応用
1,1’-Iminobis(3-(cyclohexyloxy)-2-propanol) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development and delivery systems.
Industry: It is used in the production of specialty chemicals, polymers, and coatings.
作用機序
The mechanism of action of 1,1’-Iminobis(3-(cyclohexyloxy)-2-propanol) involves its interaction with specific molecular targets and pathways. The imine group can form reversible covalent bonds with nucleophilic sites in biological molecules, affecting their function. The cyclohexyloxy groups may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and improving its bioavailability.
類似化合物との比較
Similar Compounds
1,1’-Iminobis(2,3,4,5,6-pentafluorobenzene): An aromatic heterocycle with similar imine functionality but different substituents.
1,1’-Iminobis(methan-1-yl-1-ylidene)dinaphthalen-2-ol: A compound with similar imine and hydroxyl groups but different aromatic structures.
Uniqueness
1,1’-Iminobis(3-(cyclohexyloxy)-2-propanol) is unique due to its combination of cyclohexyloxy groups and imine functionality, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
特性
CAS番号 |
89100-87-8 |
|---|---|
分子式 |
C18H35NO4 |
分子量 |
329.5 g/mol |
IUPAC名 |
1-cyclohexyloxy-3-[(3-cyclohexyloxy-2-hydroxypropyl)amino]propan-2-ol |
InChI |
InChI=1S/C18H35NO4/c20-15(13-22-17-7-3-1-4-8-17)11-19-12-16(21)14-23-18-9-5-2-6-10-18/h15-21H,1-14H2 |
InChIキー |
GYAPDEYLBPNBMP-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)OCC(CNCC(COC2CCCCC2)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


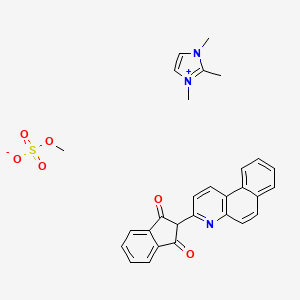
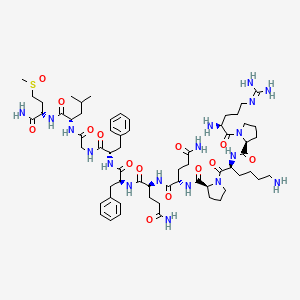
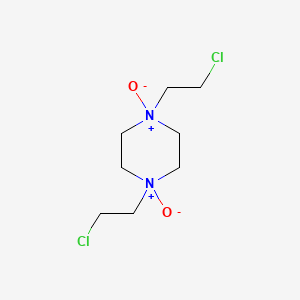
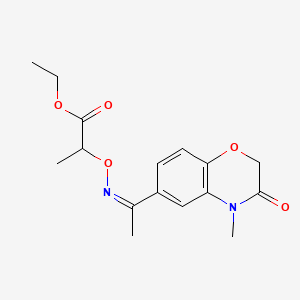

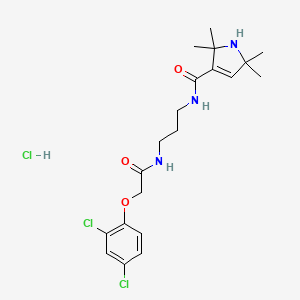
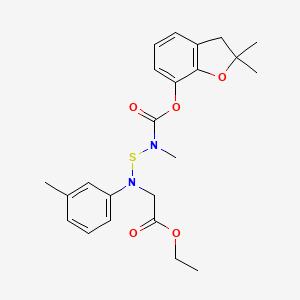
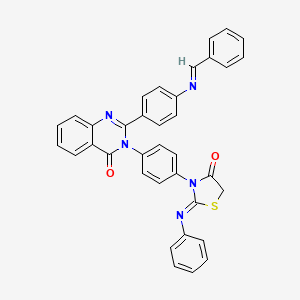
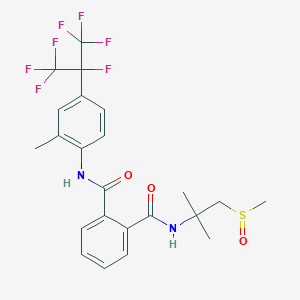

![1,3,4,14B-tetrahydro-2,7-dimethyl-2H-dibenzo[b,f]pyrazino[1,2-d][1,4]oxazepine monohydrochloride](/img/structure/B12718809.png)

